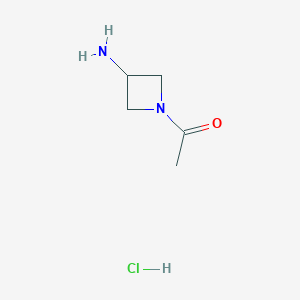

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride

Description

BenchChem offers high-quality 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJHPSIERFKZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is a synthetic organic compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in medicinal chemistry due to its unique physicochemical properties that can confer favorable pharmacokinetic profiles to drug candidates.[1] Azetidines, with their inherent ring strain and three-dimensional character, serve as valuable scaffolds in the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, covering its chemical properties, synthesis, applications in drug discovery, and essential safety information. The azetidine core can influence properties like solubility, metabolic stability, and receptor binding, making its derivatives, such as the topic compound, attractive for library synthesis and lead optimization.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 1462921-50-1 | [3][4][5] |

| Molecular Formula | C5H11ClN2O | [3][5] |

| Molecular Weight | 150.61 g/mol | [5][6] |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)ethan-1-one;hydrochloride | [7] |

| Synonyms | 1-Acetyl-3-aminoazetidine hydrochloride | [3] |

| SMILES | Cl.N1(CC(C1)N)C(=O)C | [4] |

| InChI Key | XQJHPSIERFKZFW-UHFFFAOYSA-N | [4][7] |

| Appearance | Solid (form not specified) | |

| Purity | Typically >95% | [6] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis and Characterization

The synthesis of 3-aminoazetidine derivatives is a key area of research, enabling the exploration of this chemical space for drug discovery. A common synthetic approach involves the reductive amination of a suitable azetidinone precursor.

General Synthetic Approach: Reductive Amination

A plausible and frequently utilized method for the synthesis of 3-aminoazetidine scaffolds involves the reductive amination of a protected 3-azetidinone.[8] This versatile reaction allows for the introduction of various amines to the azetidine core.

Workflow for the Synthesis of 3-Aminoazetidine Derivatives

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride Sigma-Aldrich [sigmaaldrich.com]

- 5. 1462921-50-1|1-(3-Aminoazetidin-1-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]

- 6. cas 1462921-50-1|| where to buy 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride [german.chemenu.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, a substituted azetidine of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust analytical workflow based on foundational spectroscopic principles and data from structurally analogous compounds. We present predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, and detail the experimental protocols required for their acquisition and interpretation. This document is designed to serve as a practical, field-proven resource for researchers engaged in the synthesis and characterization of novel small molecules, ensuring scientific integrity through a self-validating analytical approach.

Introduction: The Analytical Challenge and Strategic Approach

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints on bioactive molecules.[1] The target molecule, 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, combines this strained heterocyclic system with an acetyl group and a primary amine, presenting a multifaceted characterization challenge. The hydrochloride salt form further influences its spectroscopic properties.

Given the limited availability of direct experimental spectra for this compound[2], this guide adopts a predictive and methodological approach. Our strategy is to first establish a highly probable structural hypothesis based on the known reactants and synthesis route. We will then predict the expected outcomes of key analytical techniques – NMR, MS, and IR spectroscopy. This predictive framework serves as a benchmark against which experimentally acquired data can be compared and validated.

This guide will emphasize the "why" behind the "how," explaining the causal relationships between molecular structure and spectral output. This approach is designed to empower the researcher to not only confirm the identity of the target molecule but also to identify potential impurities or side-products that may arise during synthesis.

Predicted Spectroscopic Profile of 1-(3-Aminoazetidin-1-yl)ethanone Hydrochloride

The following sections detail the predicted spectroscopic data for the target molecule. These predictions are derived from established principles of spectroscopy and analysis of data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution.[3] For 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, both ¹H and ¹³C NMR will provide critical information about the carbon-hydrogen framework.

The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the azetidine ring protons, and the amine protons. The hydrochloride salt form will influence the chemical shift and appearance of the amine and adjacent protons.

-

Solvent Considerations: A polar, aprotic solvent such as DMSO-d₆ is recommended for acquiring the ¹H NMR spectrum, as it will allow for the observation of the exchangeable amine protons.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| CH₃ (Acetyl) | 2.0 - 2.2 | Singlet (s) | N/A | The methyl group is adjacent to a carbonyl, leading to a downfield shift into this characteristic region. |

| CH₂ (Azetidine, C2 & C4) | 3.8 - 4.5 | Multiplet (m) | Jgem ≈ 8-10 Hz, Jvic ≈ 6-8 Hz | These protons are adjacent to the amide nitrogen and are diastereotopic, leading to complex splitting patterns. The electron-withdrawing effect of the acetyl group and the ring strain contribute to their downfield shift. |

| CH (Azetidine, C3) | 3.5 - 4.0 | Multiplet (m) | Jvic ≈ 6-8 Hz | This methine proton is deshielded by the adjacent amino group. |

| NH₃⁺ (Amine) | 8.0 - 9.0 | Broad Singlet (br s) | N/A | In the hydrochloride salt, the amine is protonated to form an ammonium salt. These protons are acidic, exchangeable, and exhibit a characteristic broad signal at a downfield chemical shift. |

Causality in ¹H NMR Predictions:

-

The N-acetyl group significantly influences the chemical shifts of the azetidine ring protons. The amide nitrogen withdraws electron density, deshielding the adjacent methylene (C2 and C4) protons.

-

The protonated amino group at C3 will also have a deshielding effect on the C3 methine proton and the adjacent C2 and C4 protons.

-

The strained four-membered ring leads to distinct geminal and vicinal coupling constants, which can be used to confirm the ring structure.[3]

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C H₃ (Acetyl) | 20 - 25 | Typical chemical shift for a methyl carbon of an acetyl group. |

| C H₂ (Azetidine, C2 & C4) | 45 - 55 | These carbons are attached to the amide nitrogen, shifting them downfield. |

| C H (Azetidine, C3) | 35 - 45 | This carbon is attached to the protonated amino group, causing a downfield shift. |

| C =O (Carbonyl) | 168 - 172 | Characteristic chemical shift for an amide carbonyl carbon. |

Causality in ¹³C NMR Predictions:

-

The electronegativity of the nitrogen atoms is the primary determinant of the chemical shifts of the azetidine ring carbons.

-

The carbonyl carbon of the amide functional group appears at a characteristic downfield position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the recommended technique.

-

Expected Molecular Ion: The base molecule has a molecular weight of 114.15 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at m/z 115.16. The hydrochloride is not typically observed in the gas phase.

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion is likely to proceed through several characteristic pathways.

| Fragment m/z | Proposed Structure/Loss | Fragmentation Pathway Rationale |

| 98.13 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated 3-amino group is a common fragmentation pathway for primary amines. |

| 72.11 | [M+H - CH₃CO]⁺ | Cleavage of the acetyl group. |

| 56.09 | [C₃H₆N]⁺ | Fragmentation of the azetidine ring. |

| 43.02 | [CH₃CO]⁺ | Formation of the acylium ion. |

Causality in MS Fragmentation:

-

The protonated primary amine is a likely site for initial fragmentation, leading to the loss of ammonia.[5]

-

The amide bond can also be a site of cleavage, leading to the loss of the acetyl group or the formation of an acylium ion.[6][7]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is expected to show characteristic absorption bands for the amide, amine salt, and alkyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale for Prediction |

| 3200 - 2800 (broad) | N-H stretch | Ammonium (NH₃⁺) | The stretching vibration of the N-H bonds in the protonated amine appears as a very broad and strong band.[8][9] |

| 2980 - 2850 | C-H stretch | Alkyl (CH₃, CH₂, CH) | Typical stretching vibrations for sp³ hybridized C-H bonds. |

| ~1650 (strong) | C=O stretch | Amide (tertiary) | The carbonyl stretch of the N-acetyl group is a strong, characteristic absorption. |

| 1600 - 1500 | N-H bend | Ammonium (NH₃⁺) | The bending vibration of the N-H bonds in the ammonium group.[9] |

Causality in IR Spectroscopy:

-

The presence of the hydrochloride salt converts the primary amine to an ammonium salt. This has a profound effect on the N-H stretching region, replacing the two sharp peaks of a primary amine with a broad, strong "ammonium band".[8][9][10]

-

The tertiary amide carbonyl group results in a strong absorption band around 1650 cm⁻¹, a key diagnostic feature.

Experimental Protocols for Structural Verification

The following are detailed, step-by-step methodologies for the key experiments required to verify the structure of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or water.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Analysis Mode: Positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₅H₁₁N₂O (115.0871).

NMR Spectroscopy

Objective: To obtain detailed structural information from ¹H, ¹³C, and 2D NMR experiments.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize spectral width, acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition (recommended for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting the acetyl group to the azetidine ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Structure and Analytical Workflow

Molecular Structure and Atom Numbering

Caption: Structure of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride with atom numbering.

Analytical Workflow Diagram

Caption: A logical workflow for the structural elucidation of a novel compound.

Addressing Potential Impurities

A critical aspect of structure elucidation is the identification of potential impurities that may have formed during the synthesis. Common impurities could include:

-

Starting Materials: Unreacted 3-aminoazetidine or acetylating agent.

-

By-products: Di-acetylated products or products of ring-opening.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

These impurities can often be identified by careful examination of the spectroscopic data. For example, extra signals in the ¹H and ¹³C NMR spectra, or unexpected ions in the mass spectrum, should be investigated.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of a novel compound like 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride requires a systematic and multi-faceted analytical approach. By combining the predictive power of spectroscopic theory with a rigorous experimental workflow, researchers can confidently determine the structure of their target molecule. The convergence of data from HRMS, multidimensional NMR, and FTIR provides a self-validating system, where each technique corroborates the findings of the others. This guide provides the foundational knowledge and practical protocols to achieve this, ensuring the scientific integrity of the research and development process.

References

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

-

venoMS. Fragmentation rules for acylpolyamines. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Gu, M., & Turecek, F. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid communications in mass spectrometry : RCM, 25(9), 1119–1129. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

ResearchGate. (2025). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Zhu, Y., et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 26(10), 1694–1703. [Link]

-

Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). [Link]

-

Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20288. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (CAS Number: 1462921-50-1), a functionalized azetidine scaffold of increasing importance in medicinal chemistry. We will delve into its chemical properties, explore rational synthetic approaches, and discuss its potential applications as a versatile building block in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the strategic utilization of this compound in contemporary pharmaceutical research.

Introduction: The Strategic Value of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1] Their inherent ring strain and constrained geometry provide a unique three-dimensionality that offers distinct advantages over more common saturated heterocycles.[1] This rigid structure allows for precise exit vectors for substituent positioning, which can significantly enhance ligand-target interactions and fine-tune physicochemical properties such as pKa, lipophilicity, and metabolic stability.[1] The incorporation of the azetidine scaffold has been a successful strategy in several FDA-approved drugs, underscoring its therapeutic relevance.[1]

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride presents a strategically functionalized azetidine core. The presence of a primary amine and an N-acetyl group on the same scaffold offers orthogonal handles for chemical modification, making it a highly versatile intermediate for library synthesis and lead optimization campaigns.

Physicochemical Properties and Structural Attributes

A clear understanding of the physicochemical properties of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is fundamental to its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1462921-50-1 | [2][3] |

| Molecular Formula | C5H11ClN2O | [2][4] |

| Molecular Weight | 150.61 g/mol | [4][5] |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)ethan-1-one hydrochloride | [5][6] |

| Synonyms | 1-Acetyl-3-aminoazetidine hydrochloride | [2] |

| SMILES | CC(N1CC(N)C1)=O.[H]Cl | [4][5] |

| InChI Key | XQJHPSIERFKZFW-UHFFFAOYSA-N | [3][6] |

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is not extensively published, a rational synthetic route can be proposed based on established methodologies for the derivatization of azetidines.

Proposed Synthetic Pathway

A plausible and efficient synthesis would likely involve the N-acetylation of a suitably protected 3-aminoazetidine precursor, followed by deprotection.

Caption: Proposed synthetic workflow for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.

Experimental Protocol: A General Approach to N-Acetylation

-

Step 1: Acetylation. To a solution of a protected 3-aminoazetidine (e.g., Boc-3-aminoazetidine) in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the reaction mixture to 0 °C and add acetic anhydride or acetyl chloride dropwise.[7][8]

-

Step 2: Reaction Monitoring. Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method such as thin-layer chromatography or LC-MS.

-

Step 3: Work-up and Isolation. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated intermediate.

-

Step 4: Deprotection and Salt Formation. The protecting group (e.g., Boc) can be removed under acidic conditions. Treatment of the free base with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) will precipitate the desired hydrochloride salt.[9]

-

Step 5: Purification. The final product can be purified by recrystallization or filtration and washing to afford 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.

Reactivity Profile

The key to the utility of this molecule lies in the differential reactivity of its two nitrogen atoms. The amide nitrogen is relatively unreactive due to the delocalization of its lone pair into the carbonyl group. In contrast, the primary amine at the 3-position is a nucleophilic center, readily available for a variety of chemical transformations.

Caption: Key reactions involving the nucleophilic 3-amino group.

This differential reactivity allows for the selective modification of the 3-amino group while the N-acetyl moiety remains intact, providing a robust platform for analog synthesis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

¹H NMR (400 MHz, D₂O) δ (ppm):

-

~4.5-4.8 (m, 2H): Protons on the azetidine ring adjacent to the amide nitrogen.

-

~4.0-4.3 (m, 2H): Protons on the azetidine ring adjacent to the amine-bearing carbon.

-

~3.8-4.1 (m, 1H): Methine proton at the 3-position of the azetidine ring.

-

~2.1 (s, 3H): Methyl protons of the acetyl group.

-

¹³C NMR Spectroscopy (Predicted)

-

¹³C NMR (100 MHz, D₂O) δ (ppm):

-

~175: Carbonyl carbon of the acetyl group.

-

~55-60: Carbons of the azetidine ring.

-

~40-45: Carbon at the 3-position of the azetidine ring.

-

~22: Methyl carbon of the acetyl group.

-

IR Spectroscopy (Predicted)

-

IR (KBr, cm⁻¹):

-

~3400 (br): N-H stretch of the primary amine hydrochloride.

-

~2900-3100: C-H stretches.

-

~1650 (strong): C=O stretch of the amide.

-

~1550: N-H bend.

-

Mass Spectrometry (Predicted)

-

MS (ESI+):

-

m/z: [M+H]⁺ at approximately 115.09, corresponding to the free base C₅H₁₀N₂O.

-

Applications in Drug Discovery

The structural features of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride make it a valuable building block for the synthesis of a wide range of biologically active molecules.

Scaffold for Bioisosteric Replacement

The azetidine ring can serve as a bioisostere for larger, more flexible rings like piperidine or piperazine, often leading to improved pharmacokinetic properties.[1]

Use in Fragment-Based Drug Discovery

As a small, functionalized heterocycle, this compound is an ideal fragment for screening campaigns aimed at identifying novel binding motifs for therapeutic targets.

Synthesis of Targeted Libraries

The reactive primary amine allows for the straightforward synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other important drug classes. For instance, the 3-aminoazetidine core has been explored in the development of triple reuptake inhibitors for the treatment of depression.[15][16]

Safety and Handling

Proper safety precautions are essential when handling 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.

-

Hazard Classification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or mists. Avoid contact with skin and eyes.[2][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.[4]

-

In Case of Exposure:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Wash with plenty of soap and water. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Conclusion

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and chemical properties, stemming from the strained azetidine ring and the orthogonally reactive functional groups, provide a powerful tool for the design and synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, reactivity, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their pursuit of innovative medicines.

References

-

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Safety Data Sheet. Synquest Labs.

-

1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride - Product Information. Sigma-Aldrich.

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.

-

1-(3-aminopiperidin-1-yl)ethanone,hydrochloride - Handling and Storage. Echemi.

-

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Product Information. BLDpharm.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

-

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Product Information. Chemenu.

-

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Safety Information. Sigma-Aldrich.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

-

Synthesis of azetidine derivatives - Patent. Google Patents.

-

Spectroscopic data for "Hept-1-en-5-yne" (NMR, IR, mass spectrometry). Benchchem.

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.

-

Azetidine synthesis. Organic Chemistry Portal.

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.

-

1-(3-Amino-1H-inden-2-yl)ethanone. PubMed Central.

-

1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride - Product Information. Sigma-Aldrich.

-

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Product Information. Fluorochem.

-

1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride - Product Information. Chemenu.

-

(PDF) Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. ResearchGate.

-

Preparation and use of N-acetyl-α-amino acids. ResearchGate.

-

Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed.

-

Method for producing n-acetyl dipeptide and n-acetyl amino acid - Patent. Google Patents.

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube.

-

3'-Aminoacetophenone. PubChem.

-

2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride AldrichCPR. Sigma-Aldrich.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride Sigma-Aldrich [sigmaaldrich.com]

- 4. 1462921-50-1|1-(3-Aminoazetidin-1-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]

- 5. cas 1462921-50-1|| where to buy 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride [german.chemenu.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]

- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride | 1462921-50-1 [sigmaaldrich.com]

- 18. echemi.com [echemi.com]

Properties of 1-Acetyl-3-aminoazetidine hydrochloride

An In-Depth Technical Guide to 1-Acetyl-3-aminoazetidine Hydrochloride: A Key Building Block for Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of unique molecular scaffolds. Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" structure. Its incorporation into drug candidates is an increasingly utilized strategy to impart favorable properties that are often superior to those offered by more traditional heterocycles like pyrrolidines or piperidines. The conformational rigidity of the strained four-membered ring reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[1] Furthermore, the azetidine motif introduces a significant three-dimensional character, disrupting planarity and often improving aqueous solubility and metabolic stability—key attributes for successful drug development.[2][3]

This guide focuses on 1-Acetyl-3-aminoazetidine hydrochloride, a versatile and strategically designed building block. With one nitrogen atom of the azetidine ring protected by an acetyl group, the 3-amino group is selectively available for a wide array of synthetic transformations. The hydrochloride salt form ensures bench stability and enhances solubility in polar solvents, making it an ideal starting material for drug discovery campaigns. As a senior application scientist, this document serves to provide not just the fundamental properties of this compound, but also the strategic rationale and practical methodologies for its effective use in research and development.

Section 1: Core Physicochemical and Structural Properties

A comprehensive understanding of a building block's fundamental properties is the bedrock of its successful application in synthesis. 1-Acetyl-3-aminoazetidine hydrochloride is a white to off-white crystalline solid, valued for its stability and ease of handling.[4]

Key Data Summary

| Property | Value | Source(s) |

| CAS Number | 1462921-50-1 | [5] |

| Molecular Formula | C₅H₁₁ClN₂O | [5] |

| Molecular Weight | 150.61 g/mol | [5] |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)ethan-1-one hydrochloride | [5] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in Water, DMSO, Methanol | [6] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

Structural Rationale

The utility of 1-Acetyl-3-aminoazetidine hydrochloride is directly derived from its unique structural features. The acetyl group on the N1 position serves as a stable protecting group, deactivating this nitrogen from participating in most common reactions and directing all reactivity towards the primary amine at the C3 position. This chemical orthogonality is a deliberate design feature that simplifies synthetic planning. The primary amino group, present as a hydrochloride salt, is the key reactive handle. The salt form not only enhances the compound's stability and shelf-life but also improves its solubility in protic solvents, a practical advantage for reaction setup.[7] The strained azetidine ring itself dictates the spatial orientation of substituents, providing a rigid scaffold that is highly sought after in structure-based drug design.[1]

Figure 1: Structure of 1-Acetyl-3-aminoazetidine hydrochloride

Section 2: Strategic Application in Drug Design

The decision to incorporate an azetidine ring into a lead compound is a strategic choice driven by well-established medicinal chemistry principles. Its value extends beyond that of a simple linker or spacer.

The Principle of Conformational Restriction

Flexible molecules in solution exist as an ensemble of conformations. The biologically active conformation is only one of many, and energy is required to adopt this specific shape upon binding to a target. This results in an entropic cost, which can weaken binding affinity. The rigid, strained nature of the azetidine ring significantly limits the number of accessible conformations.[1] By pre-organizing the substituents into a more defined spatial orientation, the entropic penalty of binding is reduced, often leading to a substantial increase in potency.

Bioisosterism and Physicochemical Enhancement

Azetidines serve as excellent bioisosteres for other saturated heterocycles and even for planar phenyl rings.[2] Replacing a pyrrolidine or piperidine with an azetidine can subtly alter the vectors of substituents, allowing for finer tuning of interactions within a binding pocket. More dramatically, replacing a flat aromatic ring with a three-dimensional azetidine scaffold can significantly improve key drug-like properties:

-

Increased sp³ Character: Modern drug discovery trends favor molecules with higher fractions of sp³-hybridized carbons, as this correlates with higher clinical success rates. This "escape from flatland" often leads to improved solubility and reduced off-target toxicity.[2]

-

Modulation of Lipophilicity: The introduction of the polar nitrogen atom within the azetidine ring can lower the molecule's overall lipophilicity (LogP) compared to a carbocyclic or aromatic analogue, which can improve pharmacokinetic properties.

-

Metabolic Stability: The strained ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.

This strategic utility is evidenced by the growing number of approved drugs containing the azetidine motif, such as the JAK inhibitor Baricitinib and the calcium channel blocker Azelnidipine.[1][8]

Figure 2: Decision workflow for azetidine incorporation

Section 3: Synthetic Utility and Key Transformations

The primary value of 1-Acetyl-3-aminoazetidine hydrochloride is its role as a reactive intermediate. The C3-amino group is a potent nucleophile (after deprotonation) and serves as the principal point for diversification.

Experimental Protocol: General Procedure for Free Amine Liberation

Trustworthiness: Before initiating any coupling reaction, the free amine must be liberated from its hydrochloride salt. This is a critical and universal first step.

-

Dissolution: Dissolve 1-Acetyl-3-aminoazetidine hydrochloride (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 eq) or Triethylamine (TEA, 1.5-2.0 eq), to the solution at room temperature or 0 °C.

-

Stirring: Allow the mixture to stir for 15-30 minutes. The resulting solution contains the free 1-acetyl-3-aminoazetidine and the trialkylammonium hydrochloride salt. This mixture is typically used directly in the subsequent reaction without isolation.

Expertise & Experience: The choice of base is important. DIPEA is often preferred over TEA as its bulkiness reduces the likelihood of it acting as a competing nucleophile in subsequent acylation or alkylation reactions. The slight excess of base ensures complete deprotonation.

Core Synthetic Transformations

The liberated 3-aminoazetidine is a versatile nucleophile for constructing a diverse library of compounds.

Figure 3: Key reactions of the 3-amino group

-

Amide Bond Formation: This is one of the most common and vital reactions in medicinal chemistry.

-

Protocol: To the solution of the free amine, add the desired carboxylic acid (1.0-1.2 eq) followed by a peptide coupling reagent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each). Stir at room temperature until reaction completion (monitored by LC-MS or TLC).

-

Causality: Coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. This method is high-yielding and minimizes side reactions.

-

-

Reductive Amination: A robust method for forming C-N bonds to create secondary amines.

-

Protocol: To the solution of the free amine, add the desired aldehyde or ketone (1.0-1.2 eq). After stirring for 30-60 minutes to allow imine formation, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir at room temperature until completion.

-

Causality: NaBH(OAc)₃ is selective for reducing the intermediate iminium ion over the starting aldehyde/ketone, preventing reduction of the carbonyl starting material and leading to a cleaner reaction profile.

-

-

Sulfonylation: Forms stable sulfonamides, a common functional group in bioactive molecules.

-

Protocol: To the solution of the free amine at 0 °C, add the desired sulfonyl chloride (1.0-1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Causality: The reaction is typically rapid and exothermic, hence the initial cooling. The base (TEA or DIPEA) is crucial to neutralize the HCl generated during the reaction.

-

Section 4: Analytical Characterization Profile

Structural confirmation of derivatives made from this building block is essential. Below is the expected analytical profile for the parent compound, which serves as a reference for characterizing subsequent products.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the azetidine ring protons (typically 3.5-4.5 ppm, complex multiplets), a singlet for the acetyl methyl group (~2.0 ppm), and a broad singlet for the amine protons (exchangeable with D₂O). The proton at C3 will be a multiplet coupled to the four adjacent CH₂ protons. |

| ¹³C NMR | A signal for the amide carbonyl (~170 ppm), signals for the azetidine ring carbons (typically 40-60 ppm), and a signal for the acetyl methyl carbon (~22 ppm). |

| Mass Spec (ESI+) | The free base (C₅H₁₀N₂O) has a monoisotopic mass of 114.08. The expected parent ion would be [M+H]⁺ at m/z 115.09. |

| IR Spectroscopy | Broad absorption for N-H stretching of the ammonium salt (~2400-3000 cm⁻¹), a sharp, strong absorption for the C=O stretch of the amide (~1640 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹). |

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable. 1-Acetyl-3-aminoazetidine hydrochloride is classified as an irritant and is harmful if swallowed.[4]

Mandatory Laboratory Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9] Ensure an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves at all times.[10]

-

Handling: Avoid creating dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store the compound in its original, tightly sealed container in a refrigerator at 2-8°C.[4] Storage under an inert atmosphere of nitrogen or argon is recommended to maximize shelf-life by preventing potential long-term degradation.[4]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[9]

Conclusion

1-Acetyl-3-aminoazetidine hydrochloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure provides a reliable and efficient means of introducing the pharmacologically valuable azetidine scaffold. By leveraging its unique conformational rigidity and favorable physicochemical properties, researchers can design and synthesize novel compounds with a higher probability of clinical success. The synthetic protocols and strategic insights provided in this guide are intended to empower scientists to fully exploit the potential of this versatile building block in the development of next-generation therapeutics.

References

-

Chemsrc. (2025). 1-Boc-3-(Amino)azetidine MSDS. Retrieved from [Link][10]

-

Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from [11]

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317–13323. Retrieved from [Link][12]

-

ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link][8]

-

Lee, K., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1045–1050. Retrieved from [Link][13]

-

Bielecki, M., et al. (2023). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Retrieved from [Link][3]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1-Acetyl-3-aminoazetidine hydrochloride | 1462921-50-1 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 7. CAS 943060-59-1: 3-Boc-Aminomethyl Azetidine HCl [cymitquimica.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. fishersci.com [fishersci.com]

- 10. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2 | Chemsrc [chemsrc.com]

- 11. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 12. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Framework for Elucidating the Mechanism of Action of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride

An In-Depth Technical Guide

Abstract

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is a synthetic organic compound featuring an azetidine ring, a structural motif of significant interest in modern medicinal chemistry. While the azetidine scaffold is recognized as a "privileged structure" for its ability to confer favorable pharmacokinetic and pharmacodynamic properties, the specific biological activity and mechanism of action (MoA) of this particular molecule are not documented in publicly available literature.[1][2] This guide, therefore, deviates from a traditional review of known mechanisms. Instead, it presents a comprehensive, scientifically-grounded strategic framework for researchers and drug development professionals to systematically investigate and elucidate the potential MoA of this compound. We will outline a multi-phase experimental plan, from initial unbiased phenotypic screening to target deconvolution and pathway validation, providing the scientific rationale and detailed protocols for each critical step. This document serves as a practical roadmap for transforming a molecule of unknown function into a well-characterized chemical probe or potential therapeutic lead.

Introduction: Profiling a Molecule of Latent Potential

The subject of this guide, 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, is a small molecule (Formula: C₅H₁₁ClN₂O) whose potential bioactivity is inferred primarily from its structural components.[3][4] The core of the molecule is an azetidine ring, a four-membered saturated heterocycle. Due to its unique ring strain and conformational rigidity, the azetidine scaffold can enhance metabolic stability, improve solubility, and provide a well-defined three-dimensional vector for substituents to interact with biological targets.[1][5] This has led to its incorporation into several FDA-approved drugs, including the Janus kinase (JAK) inhibitor tofacitinib and the calcium channel blocker azelnidipine.[5]

The molecule is further decorated with two key functional groups:

-

A primary amine (-NH₂) on the 3-position of the ring, which can act as a hydrogen bond donor or a nucleophile, or can be protonated to form ionic interactions.

-

An acetyl group (-C(O)CH₃) on the ring nitrogen, forming a stable amide bond that reduces the basicity of the nitrogen and presents a hydrogen bond acceptor (the carbonyl oxygen).

The absence of established biological data necessitates a hypothesis-generating, rather than hypothesis-testing, approach. The objective of this guide is to delineate a logical and robust workflow to:

-

Discover if the compound possesses any cellular activity.

-

Identify its specific molecular target(s).

-

Characterize the downstream signaling pathways it modulates.

This strategic approach is designed to be self-validating at each stage, ensuring that resources are directed toward the most promising avenues of investigation.

Phase I: Unbiased Phenotypic Screening to Identify Bioactivity

The foundational step in characterizing an unknown compound is to determine if it elicits any biological response in a relevant system. A phenotypic screen, which measures a global cellular outcome (e.g., cell death, differentiation), is the ideal starting point as it makes no prior assumptions about the compound's target or mechanism.

Causality Behind Experimental Choice:

We opt for a broad-panel cytotoxicity screen to maximize the chances of observing an effect. By testing against a diverse set of cell lines, such as the NCI-60 panel, we can simultaneously identify sensitive cell types and gather preliminary clues about the mechanism. For example, selective activity against cell lines with a specific oncogenic mutation (e.g., BRAF V600E) could suggest a target within that pathway.

Experimental Workflow: High-Throughput Cytotoxicity Screening

Caption: Workflow for initial phenotypic screening.

Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed cells from a diverse panel (e.g., 10-20 cancer cell lines of different tissue origins) into 384-well, white, clear-bottom plates at pre-determined optimal densities. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride in an appropriate solvent (e.g., DMSO), starting from a top concentration of 100 µM.

-

Treatment: Using an automated liquid handler, transfer the compound dilutions to the cell plates. Include vehicle-only (e.g., DMSO) and positive (e.g., staurosporine) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Signal Generation: Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls (vehicle = 100% viability, no cells = 0% viability). Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression model.

Hypothetical Data Presentation

A "hit" is defined as a compound showing potent and selective activity. Below is a table of hypothetical results identifying a potential hit.

| Cell Line | Tissue of Origin | Key Mutation | IC₅₀ (µM) |

| A549 | Lung | KRAS G12S | > 100 |

| HCT116 | Colon | KRAS G13D | > 100 |

| MOLM-13 | Leukemia (AML) | FLT3-ITD | 0.25 |

| MV-4-11 | Leukemia (AML) | FLT3-ITD | 0.31 |

| K562 | Leukemia (CML) | BCR-ABL | 45.7 |

| MCF7 | Breast | PIK3CA E545K | > 100 |

From this hypothetical data, 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride shows selective and potent activity against acute myeloid leukemia (AML) cell lines known to carry a FLT3 internal tandem duplication (ITD) mutation. This provides a strong, data-driven hypothesis for the next phase: target identification.

Phase II: Target Deconvolution and Engagement

With a validated phenotypic hit, the next critical phase is to identify the specific molecular target responsible for the observed effect. We will employ two orthogonal approaches—one affinity-based and one biophysical—to ensure the identified target is robust and not an artifact of a single method.

Strategy 1: Affinity-Based Target Identification

Rationale: This classic "fishing" approach uses an immobilized version of the compound to capture its binding partners from a cell lysate. It is a powerful discovery tool for identifying high-affinity interactors.

Protocol: Affinity Chromatography coupled with Mass Spectrometry (LC-MS/MS)

-

Probe Synthesis: Synthesize an analog of the parent compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or alkyne). This is crucial for covalent attachment to the affinity matrix.

-

Immobilization: Covalently couple the synthesized probe to NHS-activated sepharose beads or azide-activated beads via EDC/NHS chemistry or a click reaction, respectively. Create a control matrix using beads treated with the linker alone.

-

Lysate Preparation: Grow the sensitive cell line (e.g., MOLM-13) to a high density and prepare a native cell lysate using a mild detergent buffer that preserves protein complexes.

-

Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads and the control beads for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders. For higher confidence, a competitive elution can be performed by incubating the beads with a high concentration of the original, free compound.

-

Elution and Digestion: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer). Separate proteins by SDS-PAGE, perform an in-gel tryptic digest, or perform an in-solution digest directly.

-

LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

-

Data Analysis: Identify proteins that are significantly enriched in the compound-coupled sample compared to the control beads, particularly those displaced by competitive elution. The top candidate from our hypothetical screen would be the FLT3 kinase.

Strategy 2: Biophysical Target Engagement Confirmation

Rationale: An affinity pulldown identifies what can bind, but it doesn't prove the interaction occurs in a live cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement in a physiological context. The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat intact MOLM-13 cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x IC₅₀) of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride for 1 hour.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured fraction by ultracentrifugation.

-

Protein Quantification and Western Blot: Normalize the protein concentration of the soluble fractions. Analyze the abundance of the putative target protein (e.g., FLT3) and a control protein (e.g., GAPDH) by Western blotting.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms direct target engagement in the cell.

Phase III: Pathway Analysis and Mechanistic Validation

Identifying the direct target is a milestone, but understanding the functional consequences of its modulation is the ultimate goal. This phase connects target engagement to the observed phenotype (cell death).

Rationale: Continuing our hypothetical scenario where FLT3 kinase is the validated target, we must now confirm that our compound inhibits its downstream signaling pathway. FLT3 is a receptor tyrosine kinase that, when constitutively activated by an ITD mutation, drives cell proliferation and survival primarily through the STAT5 and PI3K/AKT signaling pathways.

Caption: Hypothetical FLT3 signaling pathway inhibited by the compound.

Protocol: Phospho-Flow Cytometry for Pathway Analysis

-

Cell Treatment: Treat MOLM-13 cells with a dose range of the compound for a short duration (e.g., 1-2 hours).

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with methanol to allow antibody access to intracellular proteins.

-

Staining: Stain the cells with fluorescently-labeled antibodies specific for the phosphorylated forms of key signaling nodes (e.g., anti-p-STAT5, anti-p-AKT) and an antibody for total FLT3.

-

Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity for each phospho-protein on a single-cell basis.

-

Data Analysis: Quantify the median fluorescence intensity (MFI) for each phospho-marker at different compound concentrations. A dose-dependent decrease in p-STAT5 and p-AKT levels would confirm that the compound inhibits FLT3 kinase activity and its downstream signaling, directly linking target engagement to a functional cellular outcome. This result would validate the MoA and explain the observed cytotoxicity in FLT3-ITD-driven AML cells.

Conclusion and Future Directions

This guide has outlined a systematic, multi-phased strategy to elucidate the mechanism of action for a compound with no prior biological characterization. By progressing from unbiased phenotypic screening to rigorous target identification, biophysical engagement, and pathway validation, a researcher can build a comprehensive and defensible MoA model.

The hypothetical case of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride acting as a selective FLT3 inhibitor demonstrates how this workflow can logically connect a chemical structure to a cellular phenotype via a specific molecular interaction. Future work based on these findings would involve:

-

In Vitro Kinase Assays: Directly measuring the inhibition of recombinant FLT3 kinase activity to determine the IC₅₀ in a purified system.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

-

In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of FLT3-ITD-positive AML.

This framework provides a robust blueprint for navigating the complexities of MoA elucidation in modern drug discovery.

References

- Taylor & Francis Online. (2026).

- Ambeed.com.

- PharmaBlock. Azetidines in Drug Discovery.

- Enamine. Azetidines.

- ResearchGate. Structures of some azetidine-based drugs.

- SynQuest Labs. 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.

- Echemi. 1-(3-aminopiperidin-1-yl)ethanone,hydrochloride.

- Sigma-Aldrich. 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride.

Sources

An In-depth Technical Guide to the Biological Activity of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride

Introduction: Unveiling the Potential of a Versatile Azetidine Scaffold

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, with CAS Number 1462921-50-1, is a fascinating heterocyclic compound that has garnered attention within the medicinal chemistry and drug discovery landscape.[1][2][3] Its rigid, four-membered azetidine ring offers a unique three-dimensional structural motif that is increasingly sought after in the design of novel therapeutics. While primarily documented as a key intermediate in the synthesis of more complex molecules, its inherent structural features suggest a latent potential for biological activity.[4][5] This guide provides a comprehensive technical overview of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, delving into its chemical properties, its documented role as a synthetic building block, and a scientifically-grounded exploration of its potential biological activities. Furthermore, this document outlines detailed experimental protocols for researchers and drug development professionals to unlock and validate the therapeutic promise of this and related compounds.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These properties govern its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 1462921-50-1 | [1][2][3] |

| Molecular Formula | C₅H₁₁ClN₂O | [1] |

| Molecular Weight | 150.61 g/mol | [1][2] |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)ethan-1-one hydrochloride | [3] |

| Synonyms | 1-Acetyl-3-aminoazetidine hydrochloride | [6] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in polar solvents such as water and methanol | General chemical knowledge |

| Storage | Recommended storage at 2-8°C in an inert atmosphere | [2] |

Documented Application as a Synthetic Intermediate

Currently, the most prominent role of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride in the scientific literature is as a precursor for the synthesis of more elaborate molecular structures. Notably, it has been cited in patents for the creation of phthalazine isoxazole alkoxy derivatives which have a regulatory function on the α5-GABAA receptor.[4][5] This is a critical piece of information as it suggests that the azetidine core of this compound is a suitable scaffold for engaging with neurological targets. The GABAergic system is a major inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy in the treatment of anxiety, epilepsy, and sleep disorders.

The synthesis of these GABAA receptor modulators underscores the utility of the bifunctional nature of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, with its secondary amine within the azetidine ring and the primary exocyclic amine, allowing for sequential and regioselective chemical modifications.

Potential Biological Activities and Mechanistic Hypotheses

While direct biological activity data for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is not yet available in the public domain, the broader family of azetidine-containing compounds exhibits a wide range of pharmacological effects. This allows us to formulate credible hypotheses about the potential biological activities of the title compound.

Neurological Activity: A Focus on GABAergic Modulation

Given its use in the synthesis of GABAA receptor modulators, it is plausible that 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride itself, or its simple derivatives, could exhibit affinity for GABA receptors or related transporters.[4][5] Azetidine derivatives have been successfully developed as GABA uptake inhibitors, with some showing high potency for the GAT-1 and GAT-3 transporters.[7] The constrained nature of the azetidine ring can mimic the conformation of GABA or β-alanine, allowing it to fit into the binding pockets of these proteins.[7]

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized mechanism of GABAergic modulation.

Antibacterial and Antimicrobial Potential

The 2-azetidinone skeleton is the core pharmacophore of β-lactam antibiotics, one of the most successful classes of antibacterial agents.[8] While 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is not a β-lactam, the azetidine ring is a common feature in various synthetic antibacterial compounds. Studies on other azetidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[8][9] The mechanism of action for these non-β-lactam azetidines can vary, with some inhibiting cell envelope biogenesis by targeting mycolic acid assembly.[9]

Anticancer Properties

Derivatives of 3-amino-2-azetidinone have been synthesized and evaluated as anti-colorectal cancer agents.[10] These compounds can induce cell cycle arrest and apoptosis in cancer cell lines. The rigid azetidine scaffold can serve as a platform to orient functional groups in a precise three-dimensional arrangement, allowing for specific interactions with protein targets involved in cancer progression.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, a systematic, multi-tiered screening approach is recommended.

Experimental Workflow Diagram

Caption: A tiered approach for biological evaluation.

Protocol 1: Evaluation of Neurological Activity - GABA Uptake Inhibition Assay

This protocol is designed to determine if the compound inhibits the reuptake of GABA by the GAT-1 and GAT-3 transporters.[7]

Materials:

-

HEK293 cells stably expressing human GAT-1 or GAT-3 transporters

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

-

Scintillation fluid and a scintillation counter

-

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (test compound)

-

Known GAT-1/GAT-3 inhibitors (e.g., Tiagabine, NNC-05-2045) as positive controls

Procedure:

-

Cell Culture: Culture the HEK293-GAT-1 and HEK293-GAT-3 cells in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a dilution series in the assay buffer.

-

Assay Initiation: Wash the cells with assay buffer. Then, add the different concentrations of the test compound or control inhibitors to the wells and pre-incubate for 15 minutes at room temperature.

-

Radioligand Addition: Add [³H]-GABA to each well to a final concentration of approximately 10 nM.

-

Incubation: Incubate the plates for 20 minutes at room temperature to allow for GABA uptake.

-

Assay Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]-GABA uptake for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Evaluation of Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth media

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (test compound)

-

Standard antibiotics (e.g., ampicillin, ciprofloxacin) as positive controls

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strains overnight in their respective media. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slower-growing organisms like M. smegmatis).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 3: Evaluation of Anticancer Activity - MTT Cytotoxicity Assay

This protocol assesses the compound's ability to reduce the viability of cancer cells.[10]

Materials:

-

Human cancer cell lines (e.g., HCT116 colorectal cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

-

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (test compound)

-

Known cytotoxic drug (e.g., doxorubicin) as a positive control

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride stands as a promising, yet underexplored, chemical entity. Its structural rigidity and its role as a precursor to neurologically active compounds strongly suggest a potential for inherent biological activity. The experimental frameworks provided in this guide offer a clear path for the systematic investigation of its potential as a modulator of the GABAergic system, an antimicrobial agent, or an anticancer compound. Future research should focus on executing these and other relevant assays to build a comprehensive biological profile of this compound. Furthermore, medicinal chemistry efforts could be directed towards creating a library of derivatives based on this scaffold to explore structure-activity relationships and optimize for potency and selectivity against identified targets. The journey from a synthetic intermediate to a potential therapeutic lead is a challenging but rewarding one, and 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is a worthy candidate for this endeavor.

References

-

Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. [Link]

- (2019). PHTHALAZINE ISOXAZOLE ALKOXY DERIVATIVES, PREPARATION METHOD THEREOF, PHARMACEUTICAL COMPOSITION AND USE THEREOF.

- CN117693507A - Inhibitor compounds. (n.d.).

-

Ritu, S., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Link]

- US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (n.d.).

- US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis. (n.d.).

- JP4356292B2 - Method for producing amino acid ester hydrochloride. (n.d.).

- EP1263721B1 - Pharmaceutical compositions containing 3-amino-azetidine derivatives, novel derivatives and preparation thereof. (n.d.).

- WO2019174577A1 - Phthalazine isoxazole alkoxy derivatives, preparation method, pharmaceutical composition and use thereof. (n.d.).

- CN110256440B - Phthalazine isoxazole alkoxy derivatives, preparation method, pharmaceutical composition and use thereof. (n.d.).

-

Singh, V., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

-

K-H, K., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride Sigma-Aldrich [sigmaaldrich.com]

- 2. 1462921-50-1|1-(3-Aminoazetidin-1-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN110256440B - é åªå¼ååç·æ°§åºè¡çç©ãå ¶å¶å¤æ¹æ³ãè¯ç©ç»åç©åç¨é - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Technical Guide to Synthesis, Application, and Impact in Modern Drug Discovery

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Their unique combination of inherent ring strain, conformational rigidity, and sp³-rich character confers significant advantages in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides an in-depth analysis of the azetidine scaffold for researchers, scientists, and drug development professionals. We will explore its fundamental properties, detail robust synthetic strategies, and examine its role as a privileged structure in successful drug candidates through comprehensive case studies. The causality behind experimental choices, detailed protocols, and forward-looking applications are presented to empower researchers to effectively harness the "azetidine advantage" in their discovery programs.

The Azetidine Advantage: Unique Structural and Physicochemical Properties

The therapeutic relevance of the azetidine ring stems from its distinct structural features, which differ significantly from its less strained five- and six-membered counterparts, pyrrolidine and piperidine.

-

Ring Strain and Three-Dimensionality: The considerable ring strain of azetidine (approx. 25.4 kcal/mol) provides a unique, constrained geometry.[2] This rigidity minimizes the entropic penalty upon binding to a biological target and introduces novel three-dimensional exit vectors for substituents, allowing for exploration of previously inaccessible chemical space.[1][3] This sp³-rich character is increasingly sought after in drug design to move away from the flat, aromatic structures that often plague discovery pipelines.[1][4]